1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, it’s worth noting that benzyl halides are widely used as alkylation reagents in drug synthesis . A new HPLC-UV derivatization approach has been developed for the analysis of these residual trace benzyl halides in drug substances .Scientific Research Applications
Synthesis and Properties of Polyamides
Research has explored the synthesis and properties of various polyamides derived from aromatic nucleophilic substitution reactions. These studies have led to the development of polyamides with flexible main-chain ether linkages and ortho-phenylene units, which are noted for their noncrystalline nature, solubility in polar solvents, and thermal stability. Such materials could potentially be applied in areas requiring high-performance polymers, such as electronics, coatings, and advanced materials engineering (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Development of Kinase Inhibitors
Compounds structurally related to "1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" have been investigated as potential kinase inhibitors. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown potent and selective inhibition of the Met kinase superfamily. This suggests their potential in developing treatments for cancers driven by Met kinase dysregulation (G. M. Schroeder et al., 2009).
HIV Integrase Inhibitors
Studies have also focused on the development of HIV integrase inhibitors based on the dihydroxypyrimidine-4-carboxamide framework. These compounds inhibit the HIV-integrase-catalyzed strand transfer process, offering a potential avenue for the treatment of AIDS. The exploration of structural modifications to these molecules has been aimed at enhancing HIV-integrase inhibitory potencies, highlighting the role of such compounds in antiviral therapy (P. Pace et al., 2007).
Solid-Phase Synthesis of Benzodiazepinones
The solid-phase synthesis of benzodiazepinones, involving steps like aromatic substitution and reduction, has been researched for the creation of novel compounds. These methodologies could facilitate the development of new therapeutic agents by enabling the efficient synthesis of complex structures (Jung Lee, D. Gauthier, & R. Rivero, 1999).
Anticholinesterase Activity of Coumarin-3-Carboxamides
The synthesis and assessment of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides for their anticholinesterase activity have been conducted. Such studies are integral to discovering new treatments for diseases like Alzheimer's, where enzyme inhibition can play a crucial therapeutic role (Samaneh Ghanei-Nasab et al., 2016).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c20-14-5-3-13(4-6-14)12-22-11-1-2-17(19(22)25)18(24)21-15-7-9-16(10-8-15)23(26)27/h1-11H,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENPJDPYIQUJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
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